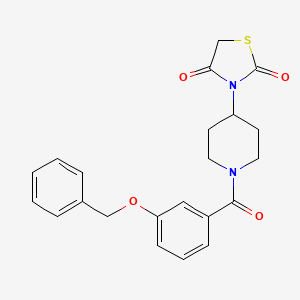

3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic molecule. It has gained attention in various scientific fields due to its unique structure and potential applications. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The activation of the PPAR-γ receptor leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of Mur ligases disrupts the synthesis of bacterial cell walls, affecting the survival of bacteria . The scavenging of ROS helps in reducing oxidative stress, thereby protecting cells from damage .

Result of Action

The activation of the PPAR-γ receptor by this compound can lead to improved insulin sensitivity, potentially benefiting individuals with type 2 diabetes . Its antimicrobial action could make it useful in treating bacterial infections , and its antioxidant action could help in reducing oxidative stress .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully elucidated. It is known that thiazolidinedione derivatives, which this compound is a part of, possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Cellular Effects

The cellular effects of this compound are not fully understood. It has been suggested that it may have antimicrobial activity and anti-biofilm properties .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that thiazolidinedione derivatives can have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can be achieved through a multi-step process:

Synthesis of the Thiazolidine-2,4-dione Core

Reactants: : Typically, thioglycolic acid or a derivative is reacted with a carbonyl compound under acidic conditions.

Conditions: : Reflux in a suitable solvent such as ethanol.

Formation of the Piperidin-4-yl Intermediate

Reactants: : 4-piperidone and benzyl bromide.

Conditions: : Alkylation reaction under basic conditions, often using a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Coupling to Form the Final Compound

Reactants: : 3-benzyloxybenzoic acid is coupled with the piperidin-4-yl intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Conditions: : Room temperature in a suitable solvent like dichloromethane.

Industrial Production Methods

For large-scale production, the synthesis process can be optimized to enhance yield and purity:

Reactors and equipment: : Use of continuous flow reactors to ensure consistent reaction conditions and scalability.

Purification: : Techniques like crystallization, chromatography, and recrystallization to achieve high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the benzyl group, forming benzaldehyde derivatives.

Reduction: : Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride.

Substitution: : The benzyloxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.

Reduction: : Sodium borohydride (NaBH4) in ethanol.

Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: : Benzaldehyde derivatives.

Reduction: : Alcohol derivatives from the reduction of carbonyl groups.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has significant scientific research applications:

Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions.

Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

Biochemical Studies: : Probing interactions with biological macromolecules.

Enzyme Inhibition: : Investigated as an inhibitor of specific enzymes.

Medicine

Drug Discovery: : Potential therapeutic agent for various diseases.

Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion.

Industry

Materials Science: : Incorporated into polymers and other materials for enhanced properties.

Agriculture: : Evaluated for use in agrochemical formulations.

Comparación Con Compuestos Similares

Similar Compounds

3-(1-(3-Methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

3-(1-(3-Hydroxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

3-(1-(3-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Uniqueness

Structural Features: : The benzyloxy group in 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione provides unique steric and electronic properties.

Reactivity: : Distinct reactivity profile compared to similar compounds, making it a valuable intermediate in synthetic chemistry.

Applications: : Broader range of applications in different fields due to its unique structure.

This compound stands out as a compound with significant potential and diverse applications across various scientific domains. Its unique properties and reactivity make it an essential subject of study in modern chemistry, biology, medicine, and industry.

Propiedades

IUPAC Name |

3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPYNTWBMSKAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.